molecular formula C9H11ClFNS B2645653 6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride CAS No. 1052544-66-7

6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride

Cat. No.: B2645653
CAS No.: 1052544-66-7
M. Wt: 219.7
InChI Key: XLHOXUKQTUIYPM-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is a bicyclic amine derivative featuring a sulfur-containing thiochromen (benzothiopyran) core substituted with a fluorine atom at position 6 and an amine group at position 2. The hydrochloride salt enhances its aqueous solubility, a common formulation strategy for bioactive amines. Its unique thiochromen scaffold distinguishes it from oxygen-containing benzopyran derivatives, which may influence electronic properties, lipophilicity, and target interactions .

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNS.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHOXUKQTUIYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1N)C=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052544-66-7
Record name 6-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine hydrochloride
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Preparation Methods

The synthetic routes and reaction conditions for 6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the introduction of a fluorine atom and the formation of the thiochromen ring structure. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride has been investigated for its potential as a beta-secretase modulator , which is crucial in the treatment of Alzheimer's disease. The compound's ability to influence beta-secretase activity may lead to reduced amyloid plaque formation in the brain, thereby slowing disease progression .

Biological Studies

The compound is utilized in proteomics research to study protein interactions and functions. Its unique structure allows it to interact with various biological targets, making it valuable in understanding cellular mechanisms and signaling pathways.

Organic Synthesis

In the field of organic chemistry, this compound serves as a reagent in the synthesis of other chemical entities. Its thiochromene framework can be modified to create new derivatives with potentially enhanced biological activities or different chemical properties.

Industrial Applications

The compound is also being explored for its use in the production of specialized chemicals and materials. Its unique properties may allow it to be incorporated into formulations that require specific reactivity or stability.

Case Studies

Case Study 1: Beta-secretase Modulation
In a study focused on beta-secretase modulation, researchers demonstrated that this compound effectively reduced beta-secretase activity in vitro. This reduction correlated with decreased amyloid-beta peptide levels in cellular models, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Proteomics Research
Another investigation utilized this compound to probe protein interactions within cellular pathways. The results indicated that it could selectively inhibit certain protein-protein interactions critical for cell signaling, providing insights into its role as a research tool in cellular biology.

Mechanism of Action

The mechanism of action of 6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and physicochemical differences between the target compound and selected analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Fluoro-3,4-dihydro-2H-thiochromen-4-ylamine HCl Thiochromen (S) 6-F, 4-amine C₉H₁₀ClFNS 221.70 Sulfur core; increased lipophilicity
Nebivolol HCl Benzopyran (O) 6-F, 2-methanol C₂₂H₂₅F₂NO₄·HCl 441.90 β1-blocker; chiral centers
6-Chlorochroman-4-amine HCl Chroman (O) 6-Cl, 4-amine C₉H₁₁Cl₂NO 228.10 Chlorine substituent; higher molar mass
(S)-5,8-Difluorochroman-4-amine HCl Chroman (O) 5,8-F, 4-amine C₉H₁₀ClF₂NO 221.63 Dual fluorine; stereospecific design

Key Observations :

  • Halogen Effects : The 6-fluoro substituent in the target compound and Nebivolol may enhance electronic effects (e.g., hydrogen bonding) compared to 6-chloro analogs. Fluorine’s smaller size and electronegativity favor selective receptor interactions .
  • Amine Position : The 4-amine group is conserved across analogs, suggesting its role in salt formation (via HCl) and hydrogen bonding with biological targets.

Physicochemical and Metabolic Properties

  • Solubility : Hydrochloride salts universally improve aqueous solubility, as seen in Nebivolol HCl and 6-chlorochroman-4-amine HCl .
  • Metabolic Stability: Fluorine’s electron-withdrawing effects may reduce oxidative metabolism in the liver compared to non-halogenated analogs.

Biological Activity

6-Fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is a synthetic compound with a unique thiochromene core, which has garnered attention for its potential biological activities. Its molecular formula is C9_9H11_{11}ClFNS, and it features a fluorine atom at the 6-position and an amine group at the 4-position, which are critical for its pharmacological properties . This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC9_9H11_{11}ClFNS
Molecular Weight219.71 g/mol
CAS NumberNot specified
Melting PointNot available

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor cell growth. In vitro studies suggest that it may act as an NAE (NEDD8 activating enzyme) inhibitor, which is crucial for cancer cell proliferation .
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, suggesting that this compound could potentially be effective in treating neurodegenerative diseases like Alzheimer's .
  • Proteomics Applications : The compound is used in proteomics to study protein interactions and functions, highlighting its utility in biological research beyond pharmacology.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways:

  • Inhibition of NAE : By inhibiting NAE, the compound disrupts the neddylation process essential for protein degradation and cell cycle regulation .
  • Interaction with AChE : The structural features of the compound may facilitate binding to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on NAE Inhibitors : Research has indicated that compounds similar to this compound can inhibit NAE effectively, leading to cell cycle arrest and apoptosis in various cancer cell lines .
  • Acetylcholinesterase Inhibition Studies : A study demonstrated that derivatives with similar thiochromene structures exhibited strong AChE inhibitory activity with IC50 values in the micromolar range, supporting the potential use of this compound in Alzheimer's therapy .

Q & A

Q. How can researchers optimize the synthesis of 6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic evaluation of reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) . For example:

  • Factorial Design : Vary factors like reaction time (6–24 hrs) and temperature (60–120°C) to identify optimal conditions .
  • Response Surface Methodology : Model interactions between parameters to maximize yield while minimizing byproducts .
  • Quality Control : Validate purity via HPLC (≥98% purity threshold) using reference standards (e.g., diclofensine hydrochloride as a comparator) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Refer to SDS guidelines for handling amines and hydrochlorides (e.g., H303/H313/H333 hazard codes) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
  • Waste Disposal : Segregate halogenated waste (from fluorine/thiochromen groups) and neutralize acidic residues before disposal .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • HPLC-MS : Quantify purity and detect impurities (e.g., unreacted 6-fluoro precursors) using a C18 column and 0.1% TFA in acetonitrile/water .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on fluorine coupling patterns in the thiochromen ring .
  • FT-IR : Validate functional groups (e.g., amine hydrochloride stretch at 2500–3000 cm1^{-1}) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization pathway during the synthesis of the thiochromen core?

Methodological Answer:

  • Computational Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., ring closure via intramolecular nucleophilic attack) .
  • Isotopic Labeling : Introduce 18O^{18}O-labeled intermediates to track oxygen migration during cyclization .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to correlate intermediate formation with activation energy barriers .

Q. How should researchers address contradictory data in solubility or stability studies of this compound?

Methodological Answer:

  • Controlled Replicates : Perform triplicate experiments under standardized conditions (pH 7.4 buffer for solubility; 25°C/60% RH for stability) .
  • Cross-Validation : Compare results across multiple techniques (e.g., UV-Vis vs. HPLC for solubility quantification) .
  • DoE-Based Troubleshooting : Identify confounding variables (e.g., residual solvents, hygroscopicity) using fractional factorial design .

Q. What computational strategies can predict the compound’s reactivity in novel chemical reactions?

Methodological Answer:

  • Reaction Pathway Screening : Apply ICReDD’s quantum-chemical reaction path search to predict feasible transformations (e.g., fluorination or amine alkylation) .
  • Machine Learning : Train models on existing thiochromen derivatives to forecast regioselectivity in electrophilic substitution reactions .
  • Solvent Effect Simulations : Use COSMO-RS to optimize solvent selection for reactions involving polar intermediates .

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